molecular formula C21H21N B1602790 (2-Ethyl-6-methylphenyl)diphenylamine CAS No. 256660-16-9

(2-Ethyl-6-methylphenyl)diphenylamine

Cat. No.: B1602790
CAS No.: 256660-16-9
M. Wt: 287.4 g/mol
InChI Key: NVJKMGLHFWGGOG-UHFFFAOYSA-N
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Description

(2-Ethyl-6-methylphenyl)diphenylamine is an organic compound with the molecular formula C21H21N. It is a derivative of diphenylamine, characterized by the presence of an ethyl and a methyl group on the phenyl ring. This compound is known for its stability and is used in various industrial applications .

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-6-methylphenyl)diphenylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Ethyl-6-methylphenyl)diphenylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethyl-6-methylphenyl)diphenylamine primarily involves its antioxidant properties. It acts by donating electrons to free radicals, thereby neutralizing them and preventing oxidative damage. This compound targets various molecular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethyl-6-methylphenyl)diphenylamine stands out due to its enhanced stability and antioxidant properties compared to its parent compound and other derivatives. Its unique structure allows for more effective stabilization and a broader range of applications in various fields .

Properties

IUPAC Name

2-ethyl-6-methyl-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N/c1-3-18-12-10-11-17(2)21(18)22(19-13-6-4-7-14-19)20-15-8-5-9-16-20/h4-16H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJKMGLHFWGGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592812
Record name 2-Ethyl-6-methyl-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256660-16-9
Record name 2-Ethyl-6-methyl-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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